[(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile
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Overview
Description
2-({12-AMINO-7-THIA-9,11-DIAZATRICYCLO[6400(2),?]DODECA-1(12),2(6),8,10-TETRAEN-10-YL}SULFANYL)ACETONITRILE is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({12-AMINO-7-THIA-9,11-DIAZATRICYCLO[6.4.0.0(2),?]DODECA-1(12),2(6),8,10-TETRAEN-10-YL}SULFANYL)ACETONITRILE typically involves multi-step organic reactions. The starting materials and reagents are carefully selected to ensure the formation of the desired tricyclic structure. Common synthetic routes include cyclization reactions, nucleophilic substitution, and thiol-ene reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization and chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-({12-AMINO-7-THIA-9,11-DIAZATRICYCLO[6.4.0.0(2),?]DODECA-1(12),2(6),8,10-TETRAEN-10-YL}SULFANYL)ACETONITRILE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions may need catalysts or specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted derivatives .
Scientific Research Applications
2-({12-AMINO-7-THIA-9,11-DIAZATRICYCLO[6.4.0.0(2),?]DODECA-1(12),2(6),8,10-TETRAEN-10-YL}SULFANYL)ACETONITRILE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({12-AMINO-7-THIA-9,11-DIAZATRICYCLO[6.4.0.0(2),?]DODECA-1(12),2(6),8,10-TETRAEN-10-YL}SULFANYL)ACETONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-12-amine
- 7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene-12-thiol
- 10-(2,2-dimethylpropyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one
Uniqueness
2-({12-AMINO-7-THIA-9,11-DIAZATRICYCLO[6.4.0.0(2),?]DODECA-1(12),2(6),8,10-TETRAEN-10-YL}SULFANYL)ACETONITRILE is unique due to its specific tricyclic structure and the presence of both amino and sulfanyl functional groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H10N4S2 |
---|---|
Molecular Weight |
262.4 g/mol |
IUPAC Name |
2-[(12-amino-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-10-yl)sulfanyl]acetonitrile |
InChI |
InChI=1S/C11H10N4S2/c12-4-5-16-11-14-9(13)8-6-2-1-3-7(6)17-10(8)15-11/h1-3,5H2,(H2,13,14,15) |
InChI Key |
YEHSOYGRGYYEKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC3=NC(=NC(=C23)N)SCC#N |
Origin of Product |
United States |
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